molecular formula C13H11BrClNO5S B2873857 methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 861208-19-7

methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate

Cat. No.: B2873857
CAS No.: 861208-19-7
M. Wt: 408.65
InChI Key: CXGXHJAHIOLDCQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative featuring a sulfonyl group at the 1-position of the pyrrole ring, substituted with a 5-chloro-2-methoxyphenyl moiety, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-bromo-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO5S/c1-20-11-4-3-9(15)6-12(11)22(18,19)16-7-8(14)5-10(16)13(17)21-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGXHJAHIOLDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=C(C=C2C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrole Core: Methyl 4-Bromo-1H-Pyrrole-2-Carboxylate

The pyrrole core is typically synthesized via bromination and esterification of commercially available pyrrole-2-carboxylic acid. Key steps include:

  • Bromination : Direct electrophilic substitution using bromine or N-bromosuccinimide (NBS) in acetic acid at 0–25°C.
  • Esterification : Treatment with methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP).

Example Protocol

  • Dissolve pyrrole-2-carboxylic acid (10.0 g, 89.3 mmol) in acetic acid (100 mL).
  • Add NBS (17.5 g, 98.2 mmol) portionwise at 0°C.
  • Stir for 12 hours at 25°C, then quench with Na₂S₂O₃.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Esterify the crude 4-bromopyrrole-2-carboxylic acid with methanol (20 mL) and H₂SO₄ (1 mL) under reflux for 6 hours.
  • Purify via column chromatography (ethyl acetate/petroleum ether, 1:3) to yield methyl 4-bromo-1H-pyrrole-2-carboxylate (85% yield).

Sulfonylation at the Pyrrole Nitrogen

Introducing the 5-chloro-2-methoxyphenylsulfonyl group requires a sulfonylation reaction. The pyrrole nitrogen is deprotonated using a strong base, followed by reaction with 5-chloro-2-methoxybenzenesulfonyl chloride.

Optimized Reaction Conditions

Parameter Value/Reagent Source
Base Sodium hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0°C → 90°C
Sulfonylation Agent 5-Chloro-2-methoxybenzenesulfonyl chloride
Reaction Time 12–24 hours
Yield 72–84%

Protocol

  • Suspend methyl 4-bromo-1H-pyrrole-2-carboxylate (5.0 g, 22.0 mmol) in DMF (30 mL).
  • Add NaH (60% dispersion, 2.6 g, 66.0 mmol) at 0°C and stir for 30 minutes.
  • Add 5-chloro-2-methoxybenzenesulfonyl chloride (6.7 g, 26.4 mmol) dropwise.
  • Heat to 90°C and stir for 12 hours.
  • Quench with ice water (100 mL), extract with ethyl acetate (3×50 mL), and concentrate.
  • Purify via column chromatography (ethyl acetate/petroleum ether, 1:2) to obtain the target compound as a pale-yellow solid (6.2 g, 78%).

Comparative Analysis of Methodologies

Base Selection

The choice of base significantly impacts sulfonylation efficiency:

  • Sodium hydride (NaH) : Provides high yields (78–84%) but requires careful handling due to its pyrophoric nature.
  • Lithium diisopropylamide (LDA) : Offers superior regioselectivity at low temperatures (-78°C) but complicates scalability.
  • Phase-transfer catalysts (PEG-400) : Enable milder conditions (25°C) but result in lower yields (65–70%).

Solvent Optimization

  • DMF : Preferred for its high polarity and ability to dissolve both organic and inorganic reagents.
  • THF : Yields drop to 60–68% due to poor sulfonyl chloride solubility.

Sulfonylation Agent Synthesis

5-Chloro-2-methoxybenzenesulfonyl chloride is synthesized via:

  • Chlorosulfonation of 5-chloro-2-methoxybenzene with chlorosulfonic acid at 0°C.
  • Quenching with PCl₅ to generate the sulfonyl chloride.

Challenges and Solutions

Regioselectivity in Sulfonylation

Competing reactions at pyrrole C-3 or C-5 positions are mitigated by:

  • Low-temperature deprotonation (-40°C to 0°C) to favor N-sulfonylation over C-sulfonation.
  • Steric hindrance : Bulky sulfonyl chlorides (e.g., 2-methoxy substituents) reduce side reactions.

Purification Difficulties

  • Column chromatography : Essential for separating unreacted sulfonyl chloride and regioisomers.
  • Crystallization : Ethanol/water mixtures (3:1) yield pure product but require slow cooling.

Applications and Derivatives

The target compound serves as a precursor for:

  • Anticancer agents : Pyrole sulfonamides inhibit kinases (e.g., BCR-ABL) with IC₅₀ values <1 μM.
  • Antimicrobials : Derivatives show MIC values of 2–8 μg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Methyl 4-Bromo-1-((1S,4R)-4-((tert-Butoxycarbonyl)Oxy)Cyclopent-2-en-1-yl)-1H-Pyrrole-2-Carboxylate ()
  • Structure : Differs in the 1-position substituent (cyclopentenyl vs. sulfonyl-aryl).
  • Synthesis : Achieved 87% yield via column chromatography with 96% enantiomeric excess (ee), demonstrating effective stereochemical control using chiral chromatography .
  • Key Difference : The cyclopentenyl group likely imposes less steric hindrance during synthesis compared to the bulky 5-chloro-2-methoxyphenylsulfonyl group in the target compound.
Ethyl 4-Bromo-1-(4-Chlorobenzyl)-1H-Pyrrole-2-Carboxylate ()
  • Structure : 1-position substituted with a 4-chlorobenzyl group.
  • Synthesis : Suzuki coupling with phenylboronic acid yielded only low to moderate products, attributed to steric hindrance from the benzyl group .
  • Implication : The target compound’s sulfonyl group may further reduce reactivity in cross-coupling reactions compared to benzyl-substituted analogs.

Reactivity and Functionalization Potential

Methyl 4-Bromo-5-Formyl-1-Methyl-1H-Pyrrole-2-Carboxylate ()
  • Structure : Contains a formyl group at position 5 and a methyl group at position 1.
  • Comparison : The target compound’s sulfonyl group stabilizes the pyrrole ring electronically but limits further functionalization at position 3.
Methyl 4-Allyl-5-(Methylthio)-1H-Pyrrole-2-Carboxylate ()
  • Structure : Features allyl and methylthio substituents.
  • Reactivity : The methylthio group facilitates thiol-ene click chemistry, while the allyl group allows for cycloaddition reactions .

Physical and Spectral Properties

(S)-Ethyl 4-((5-Amino-3-(4-Bromophenyl)Isoxazol-4-yl)(3-Fluorophenyl)Methyl)-1H-Pyrrole-2-Carboxylate ()
  • Physical Data : Melting points ranged from 72–96% yield, with HPLC confirming >99% enantiomeric purity .
  • Spectral Data : ¹H NMR signals for aromatic protons (δ 6.7–7.5 ppm) and ester groups (δ 3.7–4.2 ppm) align with the target compound’s expected spectral profile.
Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate ()
  • Physical Data : Melting point 98°C, with brominated derivatives (m.p. 148°C) showing increased thermal stability due to halogenation .
  • Comparison : The target compound’s sulfonyl and bromo groups likely elevate its melting point and solubility in polar solvents.
1-(4-Chlorobenzyl)-4-Phenyl-1H-Pyrrole-2-Carboxamides ()
  • Hypothesis : The sulfonyl group in the target compound may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding or electrostatic interactions.

Biological Activity

Methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromo group and a sulfonyl moiety, which are critical for its biological activity. The molecular formula is C17H16BrClN2O4SC_{17}H_{16}BrClN_2O_4S with a molecular weight of approximately 421.74 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrrole derivatives. The introduction of the sulfonyl group is often achieved through electrophilic aromatic substitution methods, which allows for the selective functionalization of the aromatic ring.

Antimicrobial Activity

Recent studies indicate that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related pyrrole compounds has been reported to be as low as <0.016μg/mL<0.016\,\mu g/mL against M. tuberculosis, indicating strong potential as anti-TB agents .

Cytotoxicity

In vitro studies have demonstrated that certain pyrrole derivatives possess cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values in the range of 3.25mg/mL3.25\,mg/mL to 49.85μM49.85\,\mu M against Hep-2 and P815 cell lines . This suggests that this compound could also exhibit similar cytotoxic properties.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrole ring and the substituents significantly influence biological activity:

Substituent Effect on Activity
Bromo groupEnhances antimicrobial activity
Sulfonyl moietyCritical for binding affinity to targets
Electron-withdrawing groupsImprove potency against resistant strains

For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against M. tuberculosis by enhancing the compound's ability to disrupt mycolic acid biosynthesis .

Case Studies

Several case studies highlight the efficacy of similar pyrrole derivatives:

  • Anti-Tuberculosis Activity : A study demonstrated that specific pyrrole derivatives targeting MmpL3 exhibited potent anti-TB activity with low cytotoxicity, showcasing their potential as therapeutic agents against resistant strains .
  • Cytotoxic Effects : In another investigation, derivatives were tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction in Hep-2 cells at concentrations comparable to those observed for established chemotherapeutics .

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